REACTION_CXSMILES
|
[CH2:1]([NH:3][C:4]1[CH:11]=[CH:10][C:7]([C:8]#[N:9])=[CH:6][C:5]=1[N+:12]([O-])=O)[CH3:2]>[Pd].CCOC(C)=O>[NH2:12][C:5]1[CH:6]=[C:7]([CH:10]=[CH:11][C:4]=1[NH:3][CH2:1][CH3:2])[C:8]#[N:9]
|
Name
|
|
Quantity
|
1.6 g
|
Type
|
reactant
|
Smiles
|
C(C)NC1=C(C=C(C#N)C=C1)[N+](=O)[O-]
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Name
|
|
Quantity
|
1 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
35 mL
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Type
|
solvent
|
Smiles
|
CCOC(=O)C
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Type
|
CUSTOM
|
Details
|
shaken vigorously
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 250 mL pressure flask was sparged with a stream of nitrogen
|
Type
|
CUSTOM
|
Details
|
evacuated briefly
|
Type
|
CUSTOM
|
Details
|
evacuated briefly
|
Type
|
CUSTOM
|
Details
|
sparged with a stream of nitrogen for 5 min
|
Duration
|
5 min
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered through Celite
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=C(C#N)C=CC1NCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 102.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |